molecular formula C12H10O2 B13437682 7-(Trideuteriomethoxy)naphthalene-1-carbaldehyde

7-(Trideuteriomethoxy)naphthalene-1-carbaldehyde

Cat. No.: B13437682
M. Wt: 189.22 g/mol
InChI Key: WYDUFXRPFJPXGH-FIBGUPNXSA-N
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Description

7-(Trideuteriomethoxy)naphthalene-1-carbaldehyde is a deuterated derivative of 7-methoxy-1-naphthaldehyde This compound is characterized by the presence of three deuterium atoms in place of hydrogen atoms in the methoxy group Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trideuteriomethoxy)naphthalene-1-carbaldehyde typically involves the deuteration of 7-methoxy-1-naphthaldehyde. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, the methoxy group can be deuterated using deuterated methanol (CD3OD) in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using standard techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(Trideuteriomethoxy)naphthalene-1-carbaldehyde undergoes various chemical reactions typical of aldehydes and methoxy-substituted aromatic compounds. These include:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: 7-(Trideuteriomethoxy)naphthalene-1-carboxylic acid

    Reduction: 7-(Trideuteriomethoxy)naphthalen-1-ol

    Substitution: Products vary depending on the nucleophile used

Scientific Research Applications

7-(Trideuteriomethoxy)naphthalene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics. The presence of deuterium allows for the tracing of reaction pathways using techniques like NMR spectroscopy.

    Biology: Employed in studies of enzyme activity, particularly those involving aldehyde dehydrogenase (ALDH). The deuterium atoms can provide insights into enzyme-substrate interactions and reaction dynamics.

    Medicine: Potential use in drug development and metabolic studies. Deuterated compounds often exhibit altered metabolic pathways, which can be advantageous in pharmacokinetics and drug design.

    Industry: Utilized in the production of specialty chemicals and materials where isotopic labeling is required for quality control and analysis.

Mechanism of Action

The mechanism of action of 7-(Trideuteriomethoxy)naphthalene-1-carbaldehyde depends on its specific application. In enzymatic studies, the compound interacts with enzymes such as aldehyde dehydrogenase (ALDH), where the deuterium atoms can influence the rate of enzymatic reactions. The molecular targets and pathways involved are typically studied using techniques like NMR spectroscopy and mass spectrometry to observe the behavior of the deuterated compound in various environments.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-1-naphthaldehyde: The non-deuterated counterpart of 7-(Trideuteriomethoxy)naphthalene-1-carbaldehyde.

    6-Methoxy-2-naphthaldehyde: Another methoxy-substituted naphthaldehyde with different substitution patterns.

    2-(Hydroxymethyl)-5-methoxy-7-(2-oxopropyl)naphthalene-1-carbaldehyde: A structurally related compound with additional functional groups.

Uniqueness

The uniqueness of this compound lies in the presence of deuterium atoms, which can significantly alter its physical and chemical properties. This makes it particularly valuable in studies requiring isotopic labeling, as it allows for the tracing of reaction pathways and the investigation of reaction mechanisms with greater precision.

Properties

Molecular Formula

C12H10O2

Molecular Weight

189.22 g/mol

IUPAC Name

7-(trideuteriomethoxy)naphthalene-1-carbaldehyde

InChI

InChI=1S/C12H10O2/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-8H,1H3/i1D3

InChI Key

WYDUFXRPFJPXGH-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=CC=C2C=O)C=C1

Canonical SMILES

COC1=CC2=C(C=CC=C2C=O)C=C1

Origin of Product

United States

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